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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
12-oxooctadecanoate, a long-chain keto fatty acid ester. The information presented herein is

essential for its identification, characterization, and utilization in various research and

development applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 12-oxooctadecanoate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~3.67 Singlet 3H -COOCH₃

~2.41 Triplet 4H
-CH₂-C(=O)-CH₂-

(C11-H₂, C13-H₂)

~2.30 Triplet 2H
-CH₂-COOCH₃ (C2-

H₂)

~1.58 Multiplet 4H
-CH₂-CH₂-C(=O)

(C10-H₂, C14-H₂)

~1.25 Multiplet 18H
-(CH₂)₉- (C3-C9, C15-

C17)

~0.88 Triplet 3H -CH₃ (C18-H₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (ppm) Assignment

211.3 C12 (C=O, ketone)

174.2 C1 (C=O, ester)

51.4 -OCH₃

42.8 C11, C13

34.1 C2

31.7 C16

29.3 - 29.0 C4-C9

24.9 C3

23.9 C10, C14

22.6 C17

14.1 C18
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2920 Strong
C-H asymmetric stretching

(alkane)

~2850 Strong
C-H symmetric stretching

(alkane)

~1740 Strong C=O stretching (ester)

~1715 Strong C=O stretching (ketone)

~1465 Medium C-H bending (methylene)

~1170 Medium C-O stretching (ester)

Mass Spectrometry (MS)
m/z Relative Intensity (%)

Assignment (Predicted
Fragmentation)

312 Low [M]⁺ (Molecular Ion)

281 Medium [M - OCH₃]⁺

269 Low [M - C₃H₇O]⁺ (McLafferty + 1)

199 High [CH₃OCO(CH₂)₁₀]⁺

185 Medium [CH₃(CH₂)₅CO(CH₂)₂]⁺

113 Medium [CH₃(CH₂)₅CO]⁺

74 High
[CH₃OCOCH₂]⁺ (McLafferty

rearrangement)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are representative of standard techniques used for the analysis of long-chain

fatty acid esters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of Methyl 12-oxooctadecanoate is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat compound is prepared by dissolving a small amount

of Methyl 12-oxooctadecanoate in a volatile solvent (e.g., chloroform), applying a drop of the

solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.

Instrumentation and Parameters:
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Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with

a DTGS detector.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or ethyl

acetate) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection: 1 µL, splitless mode.

Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min

to 280°C, hold for 10 min.

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
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Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of Methyl 12-oxooctadecanoate.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

Methyl 12-oxooctadecanoate

Dissolve in CDCl3

Prepare thin film

Dissolve in Hexane

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy

GC-MS Analysis

Acquire FID
Process Spectrum

Acquire Interferogram
FT & Baseline Correction

Acquire Total Ion Chromatogram
Extract Mass Spectra

Methyl 12-oxooctadecanoate
[M]⁺ (m/z 312)

[M - OCH₃]⁺
(m/z 281)

Loss of methoxy radical

[CH₃OCO(CH₂)₁₀]⁺
(m/z 199)

α-cleavage at C11-C12

[CH₃(CH₂)₅CO]⁺
(m/z 113)

α-cleavage at C12-C13

McLafferty Rearrangement
Product (m/z 74)

γ-H transfer to ester C=O

Click to download full resolution via product page

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Methyl
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[https://www.benchchem.com/product/b018448#spectroscopic-data-nmr-ir-ms-for-methyl-12-
oxooctadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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